1-(2,2-Dimethylbutyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethylbutyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound, with the molecular formula C10H22N2, is characterized by the presence of a 2,2-dimethylbutyl group attached to the piperazine ring .
Preparation Methods
The synthesis of 1-(2,2-Dimethylbutyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU, leading to the formation of protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial production methods often involve bulk custom synthesis, where the compound is produced in large quantities for various applications .
Chemical Reactions Analysis
1-(2,2-Dimethylbutyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reduction reactions often involve the use of reducing agents to remove oxygen or add hydrogen.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazines .
Scientific Research Applications
1-(2,2-Dimethylbutyl)piperazine has a wide range of scientific research applications:
Medicine: Piperazine derivatives are known for their therapeutic properties, and this compound is no exception.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylbutyl)piperazine involves its interaction with specific molecular targets. Piperazine compounds generally act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
1-(2,2-Dimethylbutyl)piperazine can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: Another antipsychotic.
Indinavir: An antiretroviral drug.
Sitagliptin: Used for diabetes management.
Vestipitant: An investigational drug for anxiety and other conditions.
What sets this compound apart is its unique structural modification with the 2,2-dimethylbutyl group, which may confer distinct physicochemical properties and biological activities .
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
1-(2,2-dimethylbutyl)piperazine |
InChI |
InChI=1S/C10H22N2/c1-4-10(2,3)9-12-7-5-11-6-8-12/h11H,4-9H2,1-3H3 |
InChI Key |
FMMRAHIKSUVNEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.